

# 3,5-Dichloro-4-hydroxybenzenesulfonyl chloride reactivity profile

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	3,5-Dichloro-4-hydroxybenzenesulfonyl chloride
Cat. No.:	B089318

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An In-Depth Technical Guide to the Reactivity Profile of **3,5-Dichloro-4-hydroxybenzenesulfonyl Chloride**

## Introduction: A Versatile Scaffold for Chemical Innovation

**3,5-Dichloro-4-hydroxybenzenesulfonyl chloride** is a multifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its rigid, substituted phenyl core, combined with three distinct reactive sites—a highly electrophilic sulfonyl chloride, an acidic and nucleophilic hydroxyl group, and an electron-deficient aromatic ring—provides a rich platform for constructing complex molecular architectures. This guide offers a comprehensive analysis of its reactivity, providing researchers, chemists, and drug development professionals with the technical insights necessary to harness its synthetic potential.

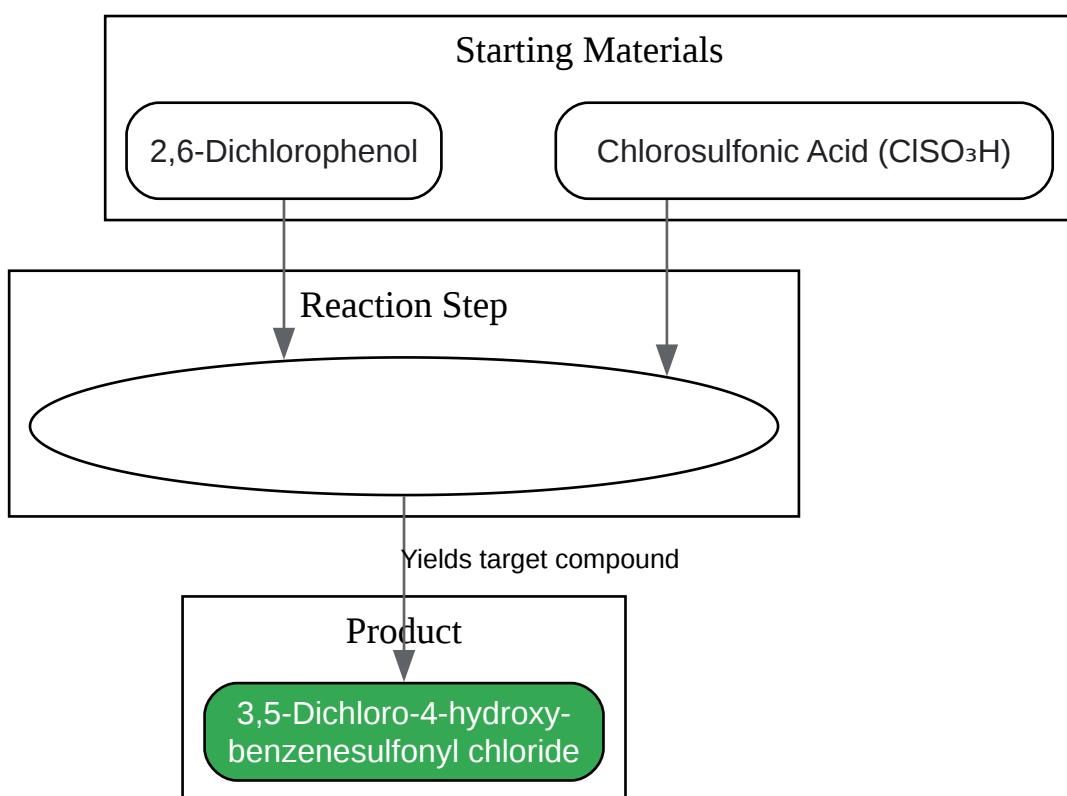
The strategic placement of two chlorine atoms and a potent electron-withdrawing sulfonyl group significantly influences the molecule's electronic properties, rendering the sulfonyl sulfur highly susceptible to nucleophilic attack. This feature is the cornerstone of its utility, primarily in the formation of sulfonamides—a privileged scaffold in drug discovery known for its role in potent enzyme inhibitors.<sup>[1][2]</sup> This document will explore the causality behind its reactivity, detail field-proven experimental protocols, and highlight its applications in contemporary research.

Property	Value	Source
CAS Number	13432-81-0	<a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Cl <sub>3</sub> O <sub>3</sub> S	
Molecular Weight	261.51 g/mol	<a href="#">[3]</a>
Physical Form	Solid	
Melting Point	123-125 °C	
Storage Conditions	4°C, under inert atmosphere (Nitrogen)	
Key Hazards	Corrosive, Moisture Sensitive	<a href="#">[4]</a> <a href="#">[5]</a>

## Synthesis and Preparation

The principal route for synthesizing aryl sulfonyl chlorides is the direct chlorosulfonation of the corresponding aromatic precursor.[\[6\]](#)[\[7\]](#) For **3,5-dichloro-4-hydroxybenzenesulfonyl chloride**, the logical and established precursor is 2,6-dichlorophenol. The reaction involves treating the phenol with an excess of chlorosulfonic acid.

The causality behind this choice is rooted in the mechanism of electrophilic aromatic substitution. The hydroxyl group of the phenol is a strongly activating, *ortho*-, *para*-directing group. Chlorosulfonation introduces the -SO<sub>2</sub>Cl group at the *para* position relative to the hydroxyl group, which is sterically unhindered and electronically favored.



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**Caption:** Synthesis workflow for **3,5-dichloro-4-hydroxybenzenesulfonyl chloride**.

## Core Reactivity Profile: A Trifunctional Analysis

The synthetic versatility of this compound stems from the differential reactivity of its three functional regions. A judicious choice of reagents and conditions allows for the selective modification of one site while preserving the others.

## The Sulfonyl Chloride Moiety: The Electrophilic Hub

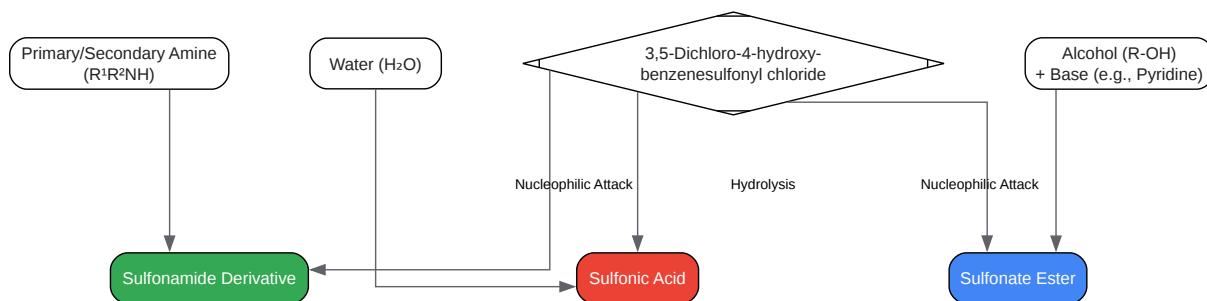
The sulfur atom of the sulfonyl chloride group is highly electron-deficient and serves as a potent electrophile. This is the most common site of reaction, readily attacked by a wide range of nucleophiles.

This is the most significant reaction of **3,5-dichloro-4-hydroxybenzenesulfonyl chloride**, providing access to a vast array of sulfonamide derivatives. The reaction proceeds via nucleophilic acyl substitution, where a primary or secondary amine attacks the sulfonyl sulfur,

leading to the displacement of the chloride ion.<sup>[8][9]</sup> This reaction is highly efficient and often proceeds to completion, forming the basis of the classic Hinsberg test for distinguishing amines.<sup>[8][10]</sup> In a drug discovery context, this reaction is a workhorse for generating libraries of compounds for screening, particularly for targets like protein kinases.<sup>[11][12]</sup>

In the presence of a non-nucleophilic base like pyridine, the compound reacts with alcohols to form stable sulfonate esters. This reaction is analogous to sulfonamide formation but typically requires stricter anhydrous conditions to prevent competitive hydrolysis of the sulfonyl chloride.

The compound is sensitive to moisture and will hydrolyze to the corresponding 3,5-dichloro-4-hydroxybenzenesulfonic acid.<sup>[13][14][15]</sup> This necessitates careful handling and storage under inert, dry conditions to maintain its reactivity.<sup>[5]</sup>



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**Caption:** Key reactions at the electrophilic sulfonyl chloride center.

## The Phenolic Hydroxyl Group: The Nucleophilic & Acidic Site

The hydroxyl group imparts both acidic and nucleophilic character to the molecule. Its pKa is lowered by the electron-withdrawing effects of the adjacent chlorine atoms and the para-sulfonyl chloride group, making it more acidic than phenol itself.

- Acidity and Deprotonation: In the presence of a suitable base, the hydroxyl group is readily deprotonated to form a phenoxide anion. This anion is a potent nucleophile.
- O-Alkylation and O-Acylation: The resulting phenoxide can participate in reactions such as Williamson ether synthesis (with alkyl halides) or acylation (with acyl chlorides or anhydrides) to yield ether or ester derivatives, respectively.

**Synthetic Consideration:** The acidity of the hydroxyl group is a critical factor in planning syntheses. When reacting the sulfonyl chloride with an amine, a base is typically added to neutralize the HCl byproduct.[\[10\]](#) This base can also deprotonate the phenolic -OH. If O-alkylation or other reactions at the phenoxide are not desired, a protection strategy for the hydroxyl group may be required prior to sulfonylation.

## The Aromatic Ring: An Electron-Deficient Core

The aromatic ring is heavily influenced by its substituents. While the hydroxyl group is an activating *ortho*-, *para*-director, the two chlorine atoms and the powerful sulfonyl chloride group are strongly deactivating and electron-withdrawing.

- Electrophilic Aromatic Substitution (EAS): The cumulative deactivating effect of the three electron-withdrawing groups makes further EAS on the ring highly unfavorable. The positions *ortho* to the hydroxyl group are already occupied by chlorine atoms, effectively blocking substitution at the most activated sites.
- Nucleophilic Aromatic Substitution (NAS): While challenging, NAS could potentially occur under forcing conditions (high temperature, strong nucleophile), targeting the positions activated by the sulfonyl chloride group. However, this is not a common or synthetically useful reaction pathway for this molecule.

## Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a reliable method for the synthesis of N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide, demonstrating the core reactivity of the sulfonyl chloride group.

**Objective:** To synthesize a model sulfonamide via the reaction of **3,5-dichloro-4-hydroxybenzenesulfonyl chloride** with benzylamine.

## Materials:

- **3,5-Dichloro-4-hydroxybenzenesulfonyl chloride** (1.0 eq)
- Benzylamine (1.1 eq)
- Pyridine (2.0 eq)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

## Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **3,5-dichloro-4-hydroxybenzenesulfonyl chloride** (1.0 eq) in anhydrous DCM.
- Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
- Reagent Addition: Slowly add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up - Quenching: Once the reaction is complete, dilute the mixture with additional DCM.
- Work-up - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted benzylamine), water,

and finally brine. The acidic wash protonates the basic components, rendering them water-soluble for easy removal.

- **Drying and Concentration:** Dry the organic layer over anhydrous  $MgSO_4$ , filter, and concentrate the solvent in *vacuo* using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization or column chromatography to obtain the pure N-benzyl-3,5-dichloro-4-hydroxybenzenesulfonamide.

## Applications in Drug Discovery and Medicinal Chemistry

The 3,5-dichloro-4-hydroxyphenylsulfonyl scaffold is of significant interest to medicinal chemists, primarily for the development of enzyme inhibitors.

- **Kinase Inhibitors:** Sulfonamides are a well-established class of kinase inhibitors.<sup>[11]</sup> The rigid, substituted aromatic core of this reagent allows it to be used as a foundational scaffold to which various amine-containing fragments can be appended. The resulting sulfonamides can be designed to target the ATP-binding site of specific protein kinases, which are often implicated in cancer and inflammatory diseases.<sup>[2]</sup>
- **Structural Versatility:** The presence of chlorine atoms can enhance binding affinity through halogen bonding and improve pharmacokinetic properties such as metabolic stability and membrane permeability.<sup>[16]</sup> The hydroxyl group provides a handle for further modification or can act as a critical hydrogen bond donor/acceptor in interactions with a biological target.

## Handling, Storage, and Safety

- **Safety:** **3,5-Dichloro-4-hydroxybenzenesulfonyl chloride** is a corrosive solid that can cause severe skin burns and eye damage.<sup>[4]</sup> It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
- **Storage:** Due to its high sensitivity to moisture, the compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.<sup>[5]</sup> Recommended storage is in a cool, dry place, often at refrigerated temperatures (4°C), to ensure its long-term stability and reactivity.

## Conclusion

**3,5-Dichloro-4-hydroxybenzenesulfonyl chloride** is a powerful and versatile reagent whose reactivity is governed by the interplay of its three distinct functional domains. Its primary utility lies in the electrophilicity of the sulfonyl chloride group, which enables the straightforward and high-yield synthesis of sulfonamides—a cornerstone of modern drug discovery. A thorough understanding of its secondary reactive sites, the phenolic hydroxyl and the electron-deficient aromatic ring, allows for the rational design of complex synthetic pathways and the creation of novel molecular entities with significant therapeutic potential. By applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to advance their scientific and drug development objectives.

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- To cite this document: BenchChem. [3,5-Dichloro-4-hydroxybenzenesulfonyl chloride reactivity profile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089318#3-5-dichloro-4-hydroxybenzenesulfonyl-chloride-reactivity-profile]

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